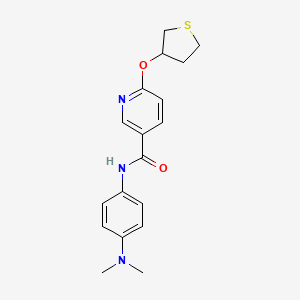

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a bromodomain inhibitor that has been studied for its potential role in the epigenetic regulation of gene expression . It has been found to have low nanomolar affinities for TRIM24 and BRPF1, proteins involved in gene expression and implicated in human cancer .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction . It has been found to bind to the bromodomains of TRIM24 and BRPF1 in a unique binding mode .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, related compounds are known to undergo various reactions. For example, quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Applications De Recherche Scientifique

Molecular Structure Analysis and Interactions

The molecular structure of compounds similar to 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide showcases intricate interactions, including intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains, providing insights into the conformational stability and potential biological activity of such compounds (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Properties

Derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antitumor activity, revealing significant efficacy. Certain compounds demonstrated more potent and efficacious antitumor activity compared to established drugs like Doxorubicin, highlighting the potential of these derivatives in cancer therapy (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Interaction with Carbonic Anhydrase

Studies on isoquinolinesulfonamides inhibiting human carbonic anhydrases (hCAs) revealed that these compounds display selectivity toward therapeutically relevant isozymes. The crystal structure analysis of hCA II in complex with similar compounds provided critical insights for designing selective inhibitors for cancer-associated and neuronal hCAs (Mader, Brynda, Gitto, Agnello, Pachl, Supuran, Chimirri, & Řezáčová, 2011).

Agonistic Activity Towards Beta3 Adrenergic Receptors

Tetrahydroisoquinoline derivatives containing benzenesulfonamide have been explored as agonists for human beta3 adrenergic receptors, with some showing high selectivity and potency. This suggests their potential application in treating metabolic disorders (Parmee, Brockunier, He, Singh, Candelore, Cascieri, Deng, Liu, Tota, Wyvratt, Fisher, & Weber, 2000).

Role in Synthesizing Alkaloids

The quantitative deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile facilitated the synthesis of dihydroisoquinolines, serving as precursors for various alkaloids. This process underscores the importance of such compounds in the preparation of bioactive alkaloids with potential therapeutic applications (Blank & Opatz, 2011).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant efficacy against Mycobacterium tuberculosis. This suggests the therapeutic potential of these compounds in treating tuberculosis and possibly other bacterial infections (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)17-8-6-14(24-2)11-16(17)25-3/h5-8,10-11,19H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIOXIPLOUEGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735682.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2735684.png)

![4-[6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2735687.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)

![3-[1-[2-(1-Adamantyl)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2735697.png)

![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)